
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 is a derivative of Lopinavir, an antiretroviral medication used in the treatment of HIV/AIDS. This compound is specifically modified to enhance its pharmacokinetic properties and stability. It is often used in research settings to study the efficacy and mechanisms of antiretroviral drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 involves multiple steps, starting from the basic structure of Lopinavir. The process typically includes the removal of the L-valinyl group and the subsequent acetylation at the N2 position. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, purification systems, and quality control measures to ensure the compound meets the required standards for research and potential therapeutic use.
化学反应分析
Types of Reactions
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can lead to the formation of different derivatives with varying pharmacological properties.
Substitution: This reaction can introduce new functional groups, enhancing or diminishing the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their potential therapeutic benefits and pharmacokinetic properties.
科学研究应用
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of antiretroviral compounds.
Biology: Employed in cellular and molecular biology research to understand the mechanisms of HIV inhibition.
Medicine: Investigated for its potential use in developing new antiretroviral therapies with improved efficacy and reduced side effects.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drug formulations.
作用机制
The mechanism of action of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 involves the inhibition of the HIV protease enzyme, which is crucial for the maturation of the virus. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This action is mediated through specific molecular interactions and pathways that are currently under extensive research.
相似化合物的比较
Similar Compounds
Lopinavir: The parent compound, widely used in antiretroviral therapy.
Ritonavir: Another protease inhibitor often used in combination with Lopinavir to enhance its efficacy.
Atazanavir: A similar protease inhibitor with different pharmacokinetic properties.
Uniqueness
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 is unique due to its specific modifications, which enhance its stability and pharmacokinetic profile. These modifications make it a valuable compound for research and potential therapeutic applications, offering advantages over other similar compounds in terms of efficacy and safety.
属性
分子式 |
C30H36N2O4 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]acetamide |
InChI |
InChI=1S/C30H36N2O4/c1-21-11-10-12-22(2)30(21)36-20-29(35)32-27(18-25-15-8-5-9-16-25)28(34)19-26(31-23(3)33)17-24-13-6-4-7-14-24/h4-16,26-28,34H,17-20H2,1-3H3,(H,31,33)(H,32,35)/t26-,27-,28-/m0/s1/i3D3 |
InChI 键 |
HDNHHDQVEXYDGF-OQNKSDRBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
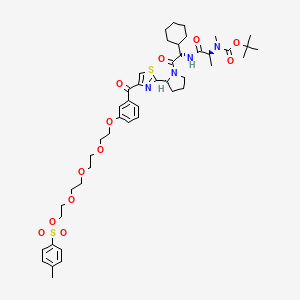


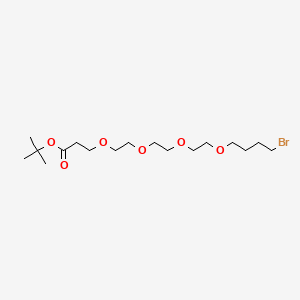
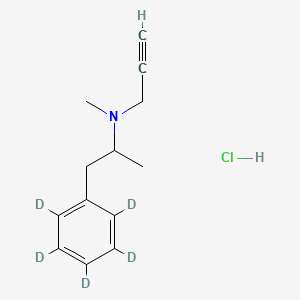
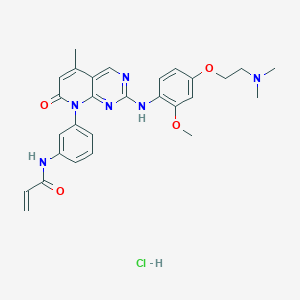
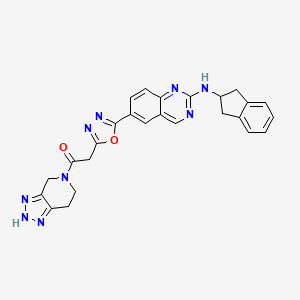
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
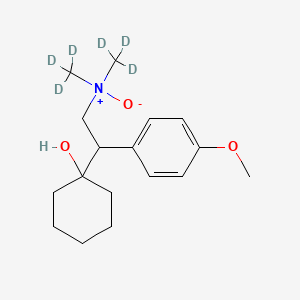

![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
